
Application Notes and Protocols for Intralesional
Rose Bengal in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rose Bengal

Cat. No.: B1261686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of

intralesional Rose Bengal, formulated as PV-10 (a 10% solution of Rose Bengal disodium),

for the treatment of metastatic melanoma. The information is compiled from published clinical

trial data and preclinical mechanism-of-action studies.

Introduction and Mechanism of Action
Intralesional (IL) therapy represents a rational treatment strategy for melanoma patients with

unresectable, locally or regionally advanced disease.[1] PV-10 is an investigational drug based

on Rose Bengal, a small molecule fluorescein derivative, that is administered directly into

tumors.[2] Originally used as an ophthalmic staining agent and for hepatic function tests, Rose
Bengal has been found to have a direct cytotoxic effect on cancer cells.[3][4][5]

The proposed mechanism of action for intralesional Rose Bengal involves a dual effect: direct

tumor ablation and the induction of a systemic, tumor-specific immune response.[6] Upon

injection, PV-10 selectively accumulates in the lysosomes of melanoma cells, leading to rapid

cell death primarily through necrosis.[3][4][7] This necrotic cell death results in the release of

Damage-Associated Molecular Patterns (DAMPs), including High Mobility Group Box 1

(HMGB1).[3] The release of these molecules is believed to activate dendritic cells (DCs), which

then prime tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that

can affect untreated "bystander" lesions.[3][7]
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Caption: Proposed mechanism of action for intralesional Rose Bengal (PV-10).

Clinical Efficacy in Metastatic Melanoma
Multiple clinical trials have evaluated the efficacy of intralesional PV-10. A multicenter,

international Phase II study (NCT00521053) provided significant data on its use in patients with

refractory metastatic melanoma.

Table 1: Summary of Phase II Clinical Trial Results (NCT00521053)
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Endpoint All Patients (N=80) Details Reference

Target Lesion

Response

Objective Response

Rate (ORR)
51% (CR + PR) [8][9][10]

Complete Response

(CR)
26%

Disappearance of all

target lesions
[5][8][9]

Partial Response (PR) 25%
>=30% decrease in

lesion diameter
[2]

Locoregional Disease

Control
71%

(CR + PR + Stable

Disease)
[2]

Bystander Lesion

Response

(N=38 with bystander

lesions)

Objective Response

Rate (ORR)
37% [2]

Complete Response

(CR)
24% [2]

Durability & Survival

Median Time to

Response
1.9 months [8][9]

Median Duration of

Response
4.0 months [8][9]

Progression-Free

Survival (in CR

patients)

11.1 months [2]

| Patients with No Evidence of Disease at 52 weeks | 8% | |[8][9] |

Data compiled from a single-arm trial in 80 patients with Stage III-IV refractory melanoma.[8][9]
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Combination therapy trials are also underway. A Phase Ib/II trial (NCT02557321) is evaluating

PV-10 in combination with the checkpoint inhibitor pembrolizumab.[6][11][12] Another Phase II

study explored the combination of PV-10 with subsequent radiotherapy.

Table 2: Efficacy of PV-10 Followed by Radiotherapy (Phase II)

Endpoint Patients (N=15) Reference

Overall Response Rate
(ORR)

87% [13][14]

Complete Response (CR) 33% [13][14]

Partial Response (PR) 53% [13][14]

| Mean Duration of Complete Response (PFS) | 12.2 months |[13][14] |

Clinical Trial Protocols and Methodologies
The following protocols are synthesized from the methodologies of key PV-10 clinical trials,

primarily the Phase II study NCT00521053.

3.1. Patient Population

Inclusion Criteria: Patients with biopsy-proven, measurable Stage III or IV metastatic

melanoma refractory to prior interventions.[8][9] Must have at least one cutaneous,

subcutaneous, or nodal lesion accessible for intralesional injection (≥0.2 cm in diameter).[8]

[15]

Exclusion Criteria: Prior radiation therapy to target lesions within 12 weeks, systemic cancer

therapy within 4 weeks, or treatment with investigational agents within 4 weeks of study

commencement.[15][16]

3.2. Treatment and Dosing Protocol

Lesion Selection: Identify up to 10 target lesions and up to 10 non-target lesions for injection.

Additionally, 1-2 measurable bystander lesions may be identified and left untreated for

response assessment.[2][8][15]
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Dosage Calculation: The volume of PV-10 to be injected is based on the lesion volume, with

a standard dose of 0.5 mL of 10% Rose Bengal solution per cm³ of lesion volume.[8]

Administration: Administer PV-10 via intralesional injection to uniformly infiltrate the selected

lesions.

Treatment Schedule: The initial treatment is administered on Day 0. Repeat treatments for

new or incompletely responsive lesions are permitted at Weeks 8, 12, and 16.[2][8] No other

melanoma therapy is permitted during the study period.[8]

3.3. Assessment and Follow-Up

Response Evaluation: Lesion assessments are performed at baseline, Day 1, Day 7, and

every 4 weeks through Week 16, then at Weeks 24, 36, and 52.[8] Response is evaluated

using modified Response Evaluation Criteria in Solid Tumors (RECIST 1.1), utilizing physical

measurements (ruler/caliper) and digital photography.[6][8][15]

Radiologic Assessment: For patients with potential visceral disease, radiologic assessments

are performed every 12 weeks.[8]

Safety Monitoring: Adverse events (AEs) are monitored throughout the study. The safety

profile indicates that AEs are predominantly mild-to-moderate and locoregional, including

injection site pain, discoloration, and inflammation.[2][5] No treatment-associated Grade 4 or

5 AEs have been reported in key trials.[8][9]
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Caption: Generalized workflow for a Phase II intralesional PV-10 clinical trial.

Application Notes for Drug Development
Bystander Effect is Key: The consistent observation of regression in uninjected bystander

lesions is a critical finding, suggesting that PV-10 acts not just as a local ablative agent but

as an in-situ vaccine.[1][5][8] This immunological mechanism provides a strong rationale for

its development.

Favorable Safety Profile: The predominantly locoregional and mild-to-moderate toxicity of

intralesional PV-10 makes it an attractive candidate for combination therapies, as it is

unlikely to add significant systemic toxicity to other agents like checkpoint inhibitors.[8][9]

Combination Strategies: The immunological mechanism of PV-10 makes it a prime candidate

for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). PV-10 may turn

"cold" tumors "hot" by inducing inflammation and T-cell infiltration, thereby sensitizing them

to checkpoint blockade. The ongoing PV-10 + pembrolizumab trial (NCT02557321) is a

critical step in exploring this synergy.[6][11][12]
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Patient Selection: Efficacy appears to be highest in patients where all existing disease can

be injected. In the Phase II trial, a 50% complete response rate was achieved in this

subgroup.[6][8][9] This suggests a potential initial indication for patients with limited,

accessible tumor burden.

Future Directions: A Phase III trial (NCT02288897) comparing PV-10 to chemotherapy or

oncolytic viral therapy was initiated but later terminated due to slow enrollment.[17] Future

pivotal trials will be essential to establish PV-10's place in the melanoma treatment

landscape, likely focusing on combination strategies.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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